![molecular formula C22H19ClN4O6 B3181868 4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid CAS No. 1415559-66-8](/img/structure/B3181868.png)
4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid
Description
The compound “4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid” is a complex organic molecule. It contains several functional groups including a piperazine ring, a nitro group, a carboxylic acid group, and an isoxazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The piperazine ring and isoxazole ring introduce cyclic structures into the molecule, while the nitro group and carboxylic acid group are likely to be involved in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the nitro group could undergo reduction reactions to form amines, while the carboxylic acid group could react with alcohols to form esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, while the nitro group could make it relatively reactive .Future Directions
properties
IUPAC Name |
4-[4-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbonyl]-5-methyl-1,2-oxazol-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O6/c1-13-19(20(24-33-13)14-2-4-15(5-3-14)22(29)30)21(28)26-10-8-25(9-11-26)18-7-6-16(27(31)32)12-17(18)23/h2-7,12H,8-11H2,1H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNSQJAUGJITRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)C(=O)O)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117152 | |
Record name | Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4-(2-Chloro-4-nitrophenyl)piperazine-1-carbonyl)-5-methylisoxazol-3-yl)benzoic acid | |
CAS RN |
1415559-66-8 | |
Record name | Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1415559-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[4-[[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonyl]-5-methyl-3-isoxazolyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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